molecular formula C18H24O3 B11841072 Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate CAS No. 1385694-49-4

Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate

Cat. No.: B11841072
CAS No.: 1385694-49-4
M. Wt: 288.4 g/mol
InChI Key: AHUASEFWMIXTKP-UHFFFAOYSA-N
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Description

Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates It is characterized by the presence of a methyl ester group, a tert-butylphenyl group, and a ketone functional group on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate typically involves the esterification of 1-(4-tert-butylphenyl)-4-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control of reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 1-(4-tert-butylphenyl)-4-oxocyclohexanecarboxylic acid.

    Reduction: Formation of 1-(4-tert-butylphenyl)-4-hydroxycyclohexanecarboxylate.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence various biological pathways and processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-tert-Butylphenyl)-4-hydroxycyclohexanecarboxylate
  • 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylic acid
  • Methyl 1-(4-tert-Butylphenyl)-4-aminocyclohexanecarboxylate

Uniqueness

Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its tert-butylphenyl group provides steric hindrance, affecting its reactivity and stability. Additionally, the presence of both ester and ketone functionalities allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

1385694-49-4

Molecular Formula

C18H24O3

Molecular Weight

288.4 g/mol

IUPAC Name

methyl 1-(4-tert-butylphenyl)-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C18H24O3/c1-17(2,3)13-5-7-14(8-6-13)18(16(20)21-4)11-9-15(19)10-12-18/h5-8H,9-12H2,1-4H3

InChI Key

AHUASEFWMIXTKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)OC

Origin of Product

United States

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